molecular formula C11H17F2NO2 B2520830 N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide CAS No. 2034533-74-7

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide

Cat. No.: B2520830
CAS No.: 2034533-74-7
M. Wt: 233.259
InChI Key: IUAJIPLWNOTABW-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide: is an organic compound characterized by the presence of a difluorocyclohexyl group attached to an oxolane-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with oxolane-2-carboxylic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of IL-17 activity, which plays a crucial role in the immune response and inflammation . The compound binds to the IL-17 receptor, inhibiting its activity and thereby reducing the inflammatory response.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the difluorocyclohexyl and oxolane-2-carboxamide groups, which confer specific chemical and biological properties. Its ability to modulate IL-17 activity distinguishes it from other similar compounds, making it a valuable tool in medicinal chemistry and therapeutic development.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAJIPLWNOTABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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